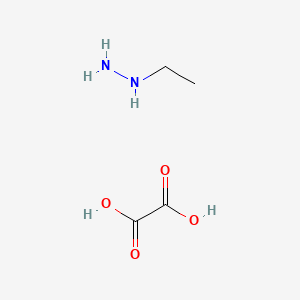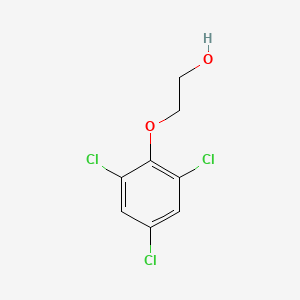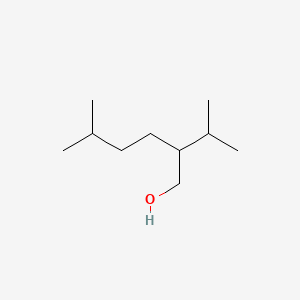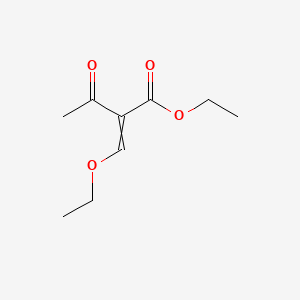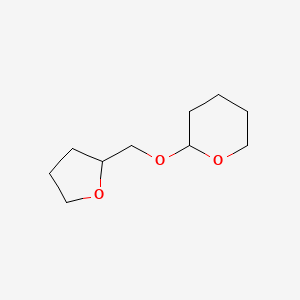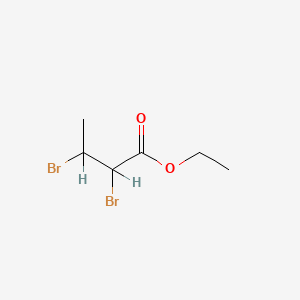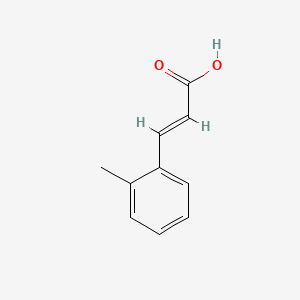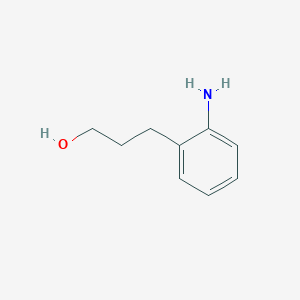
3-(2-氨基苯基)丙醇
概述
描述
3-(2-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain.
科学研究应用
3-(2-Aminophenyl)propan-1-ol has several applications in scientific research:
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(2-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the reductive amination of 3-(2-nitrophenyl)propan-1-ol with ammonia or an amine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of 3-(2-Aminophenyl)propan-1-ol often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a palladium or platinum catalyst and hydrogen gas, with the reaction being conducted in a suitable solvent such as ethanol or methanol .
化学反应分析
Types of Reactions
3-(2-Aminophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Ammonia, amines, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 3-(2-Nitrophenyl)propan-1-ol
Reduction: 3-(2-Aminophenyl)propan-1-ol
Substitution: Amides, sulfonamides
作用机制
The mechanism of action of 3-(2-Aminophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
3-(2-Nitrophenyl)propan-1-ol: Similar structure but with a nitro group instead of an amino group.
3-(4-Aminophenyl)propan-1-ol: Similar structure but with the amino group in the para position.
3-(2-Hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
3-(2-Aminophenyl)propan-1-ol is unique due to the presence of the amino group in the ortho position relative to the propanol chain. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs .
属性
IUPAC Name |
3-(2-aminophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZQYFSQMFTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277617 | |
| Record name | 3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-47-6 | |
| Record name | 3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
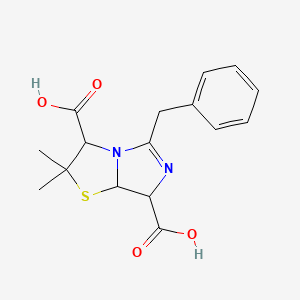
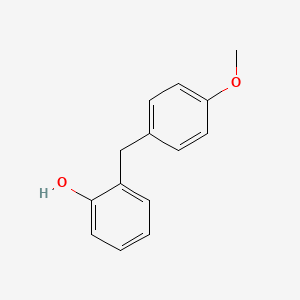

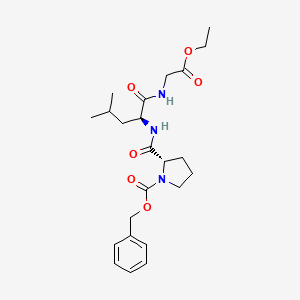
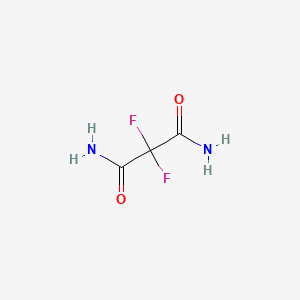
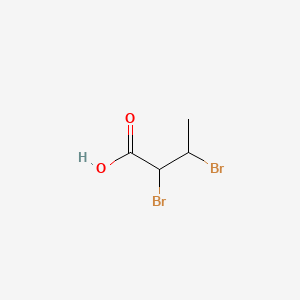
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
